N-(2-methyl-2-sulfanylpropyl)pyridine-3-carboxamide

Vue d'ensemble

Description

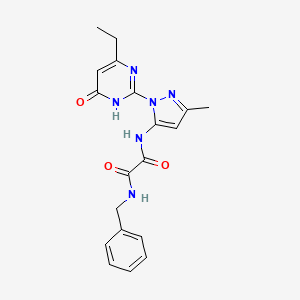

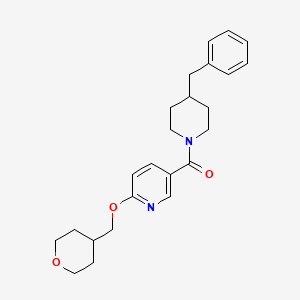

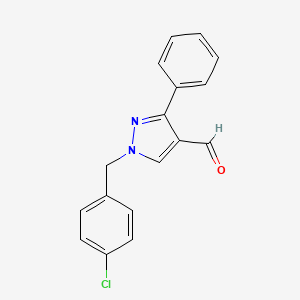

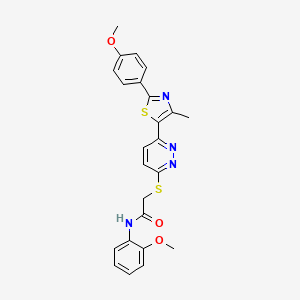

“N-(2-methyl-2-sulfanylpropyl)pyridine-3-carboxamide” is a chemical compound with the CAS Number: 307492-59-7 . It has a molecular weight of 210.3 and its IUPAC name is N-(2-mercapto-2-methylpropyl)nicotinamide . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H14N2OS/c1-10(2,14)7-12-9(13)8-4-3-5-11-6-8/h3-6,14H,7H2,1-2H3,(H,12,13) . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.Physical And Chemical Properties Analysis

“this compound” is a solid compound . Its molecular weight is 210.3 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available at this time.Applications De Recherche Scientifique

Synthetic Chemistry Applications

Microwave-Assisted Synthesis : Isothiazolopyridines, pyridothiazines, and pyridothiazepines, known for their biological activities, are synthesized using microwave-assisted techniques for higher yields and shorter reaction times. This approach leverages derivatives of pyridine-3-carboxamide for the efficient preparation of these compounds (Youssef, Azab, & Youssef, 2012).

Crystal Engineering : The novel carboxamide-pyridine N-oxide synthon, formed through specific hydrogen bonding and C-H...O interactions, is utilized in assembling isonicotinamide N-oxide into a triple helix architecture. This technique is further exploited in the synthesis of barbiturate drug cocrystals with 4,4'-bipyridine N,N'-dioxide, demonstrating the utility of pyridine-3-carboxamide derivatives in crystal engineering (Reddy, Babu, & Nangia, 2006).

Materials Science Applications

- Polyamide Synthesis : New polyamides are synthesized through the polycondensation reaction of 2,5-bis[(4-carboxyanilino) carbonyl] pyridine with aromatic diamines. These polyamides, containing pyridyl moiety in the main chain, showcase high yield, inherent viscosities, and significant thermal properties. This development highlights the role of pyridine-3-carboxamide derivatives in creating novel materials with potential applications in various industries (Faghihi & Mozaffari, 2008).

Biological Applications

- Antimicrobial Agents : Schiff's bases and 1,4-dihydropyridines derived from pyridine-2,6-carboxamide exhibit significant antimicrobial activity, demonstrating the potential of these compounds as therapeutic agents. This research underscores the utility of pyridine-3-carboxamide derivatives in developing new antimicrobial agents with promising efficacy (Al-Omar & Amr, 2010).

Safety and Hazards

The safety information available indicates that this compound has some hazards associated with it. The GHS pictograms indicate a signal word of "Warning" . Hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Propriétés

IUPAC Name |

N-(2-methyl-2-sulfanylpropyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2OS/c1-10(2,14)7-12-9(13)8-4-3-5-11-6-8/h3-6,14H,7H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFHPMPUWUCQVDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC(=O)C1=CN=CC=C1)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-3-[6-oxo-1-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl]prop-2-enoic acid](/img/structure/B2828450.png)

![5-[2-(4-Chlorophenyl)-2-oxoethyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2828465.png)